molecular formula C20H22N2O3 B14955267 N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide

N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide

Cat. No.: B14955267
M. Wt: 338.4 g/mol
InChI Key: NQKPYNPPGJQSOX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide is a synthetic organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, an indole moiety, and a propanamide linkage

Preparation Methods

The synthesis of N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reductive amination reaction with an appropriate amine to form the benzyl intermediate.

    Indole Introduction: The benzyl intermediate is then reacted with indole under suitable conditions to introduce the indole moiety.

    Amide Formation: Finally, the resulting compound undergoes amidation with a propanoic acid derivative to form the desired this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions involving indole derivatives.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, influencing pathways related to cell signaling, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)propanamide can be compared with other similar compounds, such as:

    N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)acetamide: This compound has a similar structure but with an acetamide linkage instead of a propanamide linkage.

    N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)butanamide: This compound features a butanamide linkage, providing different physicochemical properties.

    N-(3,4-dimethoxybenzyl)-3-(1H-indol-1-yl)ethanamide: This compound has an ethanamide linkage, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-indol-1-ylpropanamide

InChI

InChI=1S/C20H22N2O3/c1-24-18-8-7-15(13-19(18)25-2)14-21-20(23)10-12-22-11-9-16-5-3-4-6-17(16)22/h3-9,11,13H,10,12,14H2,1-2H3,(H,21,23)

InChI Key

NQKPYNPPGJQSOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCN2C=CC3=CC=CC=C32)OC

Origin of Product

United States

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